molecular formula C9H9BrO2 B1330290 1-(2-Bromo-5-methoxyphenyl)ethanone CAS No. 6342-63-8

1-(2-Bromo-5-methoxyphenyl)ethanone

Cat. No.: B1330290
CAS No.: 6342-63-8
M. Wt: 229.07 g/mol
InChI Key: YOUSWNMOPSGTSG-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of methoxyphenyl ethanone and is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position of the phenyl ring, attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 5-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds as follows:

5-Methoxyacetophenone+Br2FeBr3This compound\text{5-Methoxyacetophenone} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{this compound} 5-Methoxyacetophenone+Br2​FeBr3​​this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(2-Bromo-5-methoxyphenyl)ethanol.

    Oxidation: Formation of 1-(2-Bromo-5-hydroxyphenyl)ethanone.

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Bromo-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Bromo-4-methoxyphenyl)ethanone: Differing in the position of the methoxy group.

    1-(2-Bromo-5-hydroxyphenyl)ethanone: Differing in the presence of a hydroxyl group instead of a methoxy group.

    1-(2-Chloro-5-methoxyphenyl)ethanone: Differing in the halogen atom (chlorine instead of bromine).

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUSWNMOPSGTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286593
Record name 1-(2-bromo-5-methoxyphenyl)ethanone
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-63-8
Record name 1-(2-Bromo-5-methoxyphenyl)ethanone
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Record name 1-(2-Bromo-5-methoxyphenyl)ethanone
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Record name 6342-63-8
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Record name 1-(2-bromo-5-methoxyphenyl)ethanone
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Record name Ethanone, 1-(2-bromo-5-methoxyphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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